An In-Depth Technical Guide to the Physicochemical Properties of (3-Methoxy-phenyl)-piperidin-4-yl-methanol
An In-Depth Technical Guide to the Physicochemical Properties of (3-Methoxy-phenyl)-piperidin-4-yl-methanol
Introduction
(3-Methoxy-phenyl)-piperidin-4-yl-methanol is a heterocyclic compound featuring a central piperidine ring substituted at the 4-position with a methanol group bearing a 3-methoxyphenyl substituent. This molecular architecture, combining a basic piperidine scaffold with aromatic and hydroxyl functionalities, is of significant interest in medicinal chemistry and drug development. The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, valued for its ability to confer desirable pharmacokinetic properties. The strategic placement of the methoxy and hydroxyl groups offers multiple points for hydrogen bonding and metabolic transformation, making a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems.
This technical guide provides a comprehensive overview of the key physicochemical properties of (3-Methoxy-phenyl)-piperidin-4-yl-methanol, outlines a plausible synthetic route, and details robust experimental protocols for its characterization. The information herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both predicted data for initial assessment and validated methodologies for empirical determination.
Molecular Identity and Predicted Physicochemical Properties
Chemical Structure:
Caption: Chemical structure of (3-Methoxy-phenyl)-piperidin-4-yl-methanol.
Table 1: Molecular Identifiers and Predicted Physicochemical Properties
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO₂ | - |
| Molecular Weight | 221.30 g/mol | - |
| IUPAC Name | (3-methoxyphenyl)(piperidin-4-yl)methanol | - |
| SMILES | COC1=CC=CC(=C1)C(O)C2CCNCC2 | [1] |
| InChI Key | XILQNTZEDHMQDT-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.4 | [1] |
| Predicted Water Solubility | LogS = -2.5 to -3.0 | SwissADME[2][3] |
| Predicted pKa (Basic) | 9.5 - 10.5 (Piperidine N) | General knowledge |
| Topological Polar Surface Area (TPSA) | 53.9 Ų | SwissADME[2] |
| Number of Rotatable Bonds | 3 | SwissADME[2] |
Note: Predicted values are derived from computational models and should be confirmed by experimental data.
Synthesis Pathway
A robust and versatile method for the synthesis of (3-Methoxy-phenyl)-piperidin-4-yl-methanol involves a Grignard reaction. This classical carbon-carbon bond-forming reaction is well-suited for coupling an aryl group to a carbonyl-containing piperidine precursor. The proposed pathway begins with the formation of a Grignard reagent from 3-bromoanisole, which then reacts with a protected piperidine-4-carboxaldehyde. Subsequent deprotection yields the target compound.
Caption: Proposed synthetic workflow for (3-Methoxy-phenyl)-piperidin-4-yl-methanol.
Experimental Protocol: Synthesis via Grignard Reaction
Causality: This two-step protocol is chosen for its reliability and high yield potential. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. The final deprotection step under acidic conditions is a standard and efficient method for removing the Boc group.
Step 1: Synthesis of tert-butyl 4-((3-methoxyphenyl)(hydroxy)methyl)piperidine-1-carboxylate
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
Add a solution of 3-bromoanisole in anhydrous THF dropwise to initiate the reaction. If the reaction does not start, a small crystal of iodine can be added.
-
Once initiated, add the remaining 3-bromoanisole solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of N-Boc-piperidine-4-carboxaldehyde in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
Step 2: Synthesis of (3-Methoxy-phenyl)-piperidin-4-yl-methanol (Final Product)
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
-
Isolation:
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
If the hydrochloride salt is desired, the crude product can be triturated with diethyl ether to induce precipitation. If the free base is required, neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.
-
The final product can be further purified by recrystallization or chromatography if necessary.
-
Experimental Determination of Physicochemical Properties
The following section details the standardized, self-validating experimental protocols for determining the core physicochemical properties of the synthesized compound.
Melting Point
Trustworthiness: The melting point is a fundamental indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities typically depress and broaden the melting point range[4].
Experimental Protocol: Capillary Method
-
Finely powder a small amount of the dry, purified compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface[5].
-
Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube)[4][6].
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
Aqueous Solubility
Expertise: The "shake-flask" method is the gold standard for determining equilibrium solubility, as it ensures that a true thermodynamic equilibrium is reached between the solid and the solution[7]. This is critical for obtaining reproducible and accurate data that informs bioavailability predictions.
Experimental Protocol: Shake-Flask Method
-
Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions)[8].
-
Agitate the vials at a constant temperature (typically 25 °C or 37 °C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to reach equilibrium[8]. The presence of undissolved solid must be confirmed at the end of the experiment.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter. This step is critical to avoid artificially high results from suspended microparticles[7].
-
Carefully collect an aliquot of the clear supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
Acid Dissociation Constant (pKa)
Causality: As (3-Methoxy-phenyl)-piperidin-4-yl-methanol contains a basic piperidine nitrogen, its pKa value will dictate its ionization state at physiological pH. This is a primary determinant of its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly precise and direct method for measuring pKa by monitoring pH changes upon the addition of a titrant[9].
Experimental Protocol: Potentiometric Titration
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10)[10].
-
Accurately weigh a sample of the compound and dissolve it in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.
-
Acidify the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to ensure the piperidine nitrogen is fully protonated.
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve[10].
Octanol-Water Partition Coefficient (LogP)
Expertise: LogP is the key measure of a compound's lipophilicity, which strongly influences its absorption, distribution, membrane permeability, and metabolism. The shake-flask method, while labor-intensive, is the most accurate and widely accepted method for its direct measurement[1][2].
Experimental Protocol: Shake-Flask Method
-
Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the layers.
-
Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and pre-saturated water.
-
Shake the flask vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely, aided by centrifugation if necessary.
-
Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of this value.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is required for the unambiguous structural confirmation and purity assessment of the synthesized (3-Methoxy-phenyl)-piperidin-4-yl-methanol.
Caption: Integrated analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, a singlet for the methoxy protons (~3.8 ppm), signals for the piperidine ring protons, and a signal for the carbinol proton (-CH(OH)-). The chemical shifts and coupling patterns will confirm the connectivity of the molecule.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include those for the aromatic carbons, the methoxy carbon (~55 ppm), the carbinol carbon (~70-80 ppm), and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a suitable soft ionization technique. In positive ion mode, the spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 222.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the neutral loss of water (H₂O) from the protonated molecule, which is common for alcohols.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretching vibration around 3200-3500 cm⁻¹ due to the alcohol hydroxyl group.
-
C-H stretching vibrations for aromatic and aliphatic C-H bonds just below and above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching vibration for the alcohol at ~1050-1150 cm⁻¹ and for the aryl ether at ~1250 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for assessing the purity of the final compound and for the quantification required in solubility and LogP experiments. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for this class of compound. Detection is typically performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., ~270-280 nm).
Conclusion
While (3-Methoxy-phenyl)-piperidin-4-yl-methanol remains a compound with limited published experimental data, its physicochemical properties can be reliably predicted using established computational tools and determined empirically through well-defined, robust laboratory protocols. This guide provides the necessary framework for its synthesis, characterization, and physicochemical evaluation. The presented methodologies, grounded in fundamental chemical principles, offer a clear and actionable path for researchers to generate the high-quality data needed to advance this and related molecules through the drug discovery pipeline.
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